2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one
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Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one is a heterocyclic organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position and nature of substituents.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different functional groups and biological activities.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
342402-82-8 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-3H-isoindol-1-one |
InChI |
InChI=1S/C9H11NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h3,5H,2,4,6H2,1H3 |
InChI Key |
USBABSSEPKJABC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CCC2 |
Origin of Product |
United States |
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